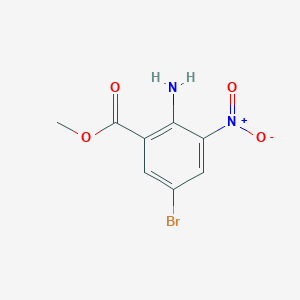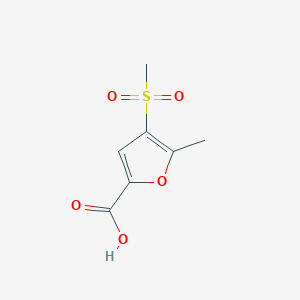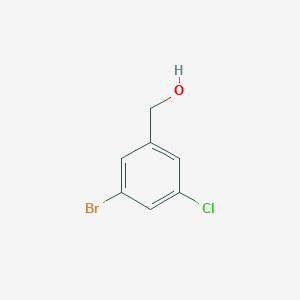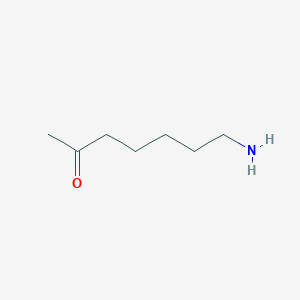
Methyl 2-amino-5-bromo-3-nitrobenzoate
Overview
Description
Synthesis Analysis
Methyl 2-amino-5-bromo-3-nitrobenzoate has been used in various synthesis applications, particularly in the creation of complex chemical compounds. It serves as a key intermediate in the synthesis of chlorantraniliprole, a pesticide, via a series of reactions including esterification, reduction, chlorination, and aminolysis.
Molecular Structure Analysis
The molecular formula of Methyl 2-amino-5-bromo-3-nitrobenzoate is C8H7BrN2O4 . The InChI code is 1S/C8H7BrN2O4/c1-15-8(12)5-2-4(9)3-6(7(5)10)11(13)14/h2-3H,10H2,1H3 .
Chemical Reactions Analysis
The compound has been a subject of studies focusing on its chemical reactions and structural properties. In a crystallographic study, the compound exhibited a polarized structure in the nitroaniline portion and formed chains of edge-fused rings through hydrogen bonds. A study observed that 3-Bromo-2-nitrobenzo [b]thiophene reacted with amines to form N-substituted 2-amino-3-nitrobenzo [b]thiophenes, demonstrating an interesting case of aromatic nucleophilic substitution with rearrangement.
Physical And Chemical Properties Analysis
Methyl 2-amino-5-bromo-3-nitrobenzoate is a white crystalline solid with a melting point of around 100°C. The molecular weight is 275.06 g/mol .
Scientific Research Applications
Pharmaceutical Research
This compound may serve as a precursor in the synthesis of pharmaceuticals. Its structural components, such as the bromo and nitro groups, are often found in drug molecules that exhibit antimicrobial properties . The presence of the amino group can also be leveraged for creating derivatives that might act as enzyme inhibitors or receptor agonists.
Agricultural Chemistry
The compound’s potential role in plant growth regulation makes it a candidate for agricultural chemistry research. It could be used to synthesize compounds that regulate plant hormones or defend against pests, contributing to increased crop yields and protection .
Organic Synthesis
“Methyl 2-amino-5-bromo-3-nitrobenzoate” can be a building block in organic synthesis. Its reactive sites make it suitable for constructing complex organic molecules through reactions such as nucleophilic substitution or electrophilic aromatic substitution, which are fundamental in creating a variety of organic compounds .
properties
IUPAC Name |
methyl 2-amino-5-bromo-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O4/c1-15-8(12)5-2-4(9)3-6(7(5)10)11(13)14/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBOYXHZYFHVJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591939 | |
| Record name | Methyl 2-amino-5-bromo-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-bromo-3-nitrobenzoate | |
CAS RN |
636581-61-8 | |
| Record name | Methyl 2-amino-5-bromo-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














